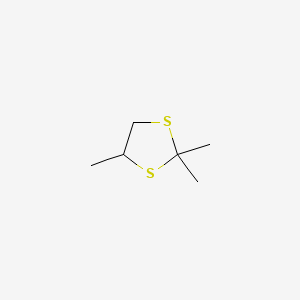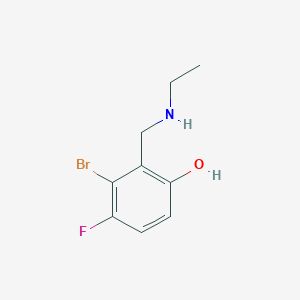
Tert-butyl 3-(3-fluorobenzoyl)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(3-fluorobenzoyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C15H18FNO3 and a molecular weight of 279.31 g/mol . This compound is part of the azetidine family, which is characterized by a four-membered nitrogen-containing ring. The presence of the fluorobenzoyl group adds unique properties to this compound, making it of interest in various scientific fields.
Méthodes De Préparation
The synthesis of tert-butyl 3-(3-fluorobenzoyl)azetidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of tert-butyl azetidine-1-carboxylate with 3-fluorobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar steps but are optimized for larger scales, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
Tert-butyl 3-(3-fluorobenzoyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.
Applications De Recherche Scientifique
Tert-butyl 3-(3-fluorobenzoyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: It is used in the production of specialty chemicals and materials, benefiting from its stability and reactivity
Mécanisme D'action
The mechanism of action of tert-butyl 3-(3-fluorobenzoyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes or receptors, potentially inhibiting or modifying their activity. The azetidine ring provides a rigid structure that can enhance binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Tert-butyl 3-(3-fluorobenzoyl)azetidine-1-carboxylate can be compared with other similar compounds such as:
Tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate: This compound has a fluoromethyl group instead of a fluorobenzoyl group, leading to different reactivity and applications.
Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate: The hydroxymethyl group provides different chemical properties, making it useful in different types of reactions.
Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate: The presence of a bromomethyl group allows for different substitution reactions compared to the fluorobenzoyl group.
These comparisons highlight the unique properties of this compound, particularly its potential for specific interactions and applications in various fields.
Propriétés
Formule moléculaire |
C15H18FNO3 |
|---|---|
Poids moléculaire |
279.31 g/mol |
Nom IUPAC |
tert-butyl 3-(3-fluorobenzoyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C15H18FNO3/c1-15(2,3)20-14(19)17-8-11(9-17)13(18)10-5-4-6-12(16)7-10/h4-7,11H,8-9H2,1-3H3 |
Clé InChI |
DRBRIMOMCBLUTB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)C(=O)C2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Methyl 4-nitrobenzo[d]isoxazole-3-carboxylate](/img/structure/B13965509.png)

![7-Benzyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13965516.png)
